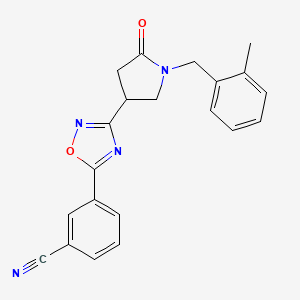

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Description

This compound features a benzonitrile core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 5-oxopyrrolidin-3-yl group bearing a 2-methylbenzyl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and role in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes . The pyrrolidinone moiety may enhance solubility and binding interactions, while the 2-methylbenzyl group could influence lipophilicity and target selectivity.

Properties

IUPAC Name |

3-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-5-2-3-7-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-4-6-15(9-16)11-22/h2-9,18H,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDSBZXDAYYWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

Industry: It is investigated for use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Activity

- AZD9272 : Radiolabeled with 18F for imaging mGluR5 distribution in the brain. Its fluoropyridinyl substituent enables high receptor affinity and specificity, with radiochemical yields optimized using DMSO at 150°C .

- NS9283 : Enhances nAChR function by left-shifting the acetylcholine (ACh) concentration-response curve, selectively modulating the (α4)3(β2)2 isoform. Its pyridinyl group is critical for binding at the α4-β2 subunit interface .

- Target Compound: The 2-methylbenzyl-pyrrolidinone substitution may confer distinct pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration) compared to pyridinyl or fluorophenyl analogues.

Structure-Activity Relationships (SAR)

- Oxadiazole Substituents: Pyridinyl (NS9283): Essential for nAChR PAM activity . Fluoropyridinyl (AZD9272): Optimizes mGluR5 binding and PET imaging utility . Pyrrolidinone (Target Compound): May enhance solubility and CNS penetration but reduce target specificity compared to aromatic substituents.

- Benzonitrile Position : Para-substitution (e.g., AZD9272, NS9283) is common; meta-substitution (as in the target compound) could alter steric interactions with receptors.

Biological Activity

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound can be described by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 365.40 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values ranging from 6.26 μM to 20.46 μM depending on the formulation and testing conditions.

- A549 (Lung Cancer) : Similar promising results were observed with IC50 values around 16.00 μM in 3D assays .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells.

Pharmacological Studies

A detailed analysis of pharmacological studies reveals that compounds with similar structures exhibit varied biological activities:

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(2-Methylphenyl)-5-oxopyrrolidin | Anticancer | 7.4 | |

| Benzimidazole Derivatives | Antitumor | 6.48 | |

| Thiadiazole Derivatives | Cytotoxicity | 45.2 |

Study 1: In Vitro Evaluation

In vitro studies conducted on MCF-7 and A549 cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 μM. Flow cytometry analyses confirmed that the mechanism involved apoptosis induction, characterized by increased annexin V staining .

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that treatment with the compound resulted in a marked reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages correlating with in vitro findings, reinforcing its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.